molecular formula C13H16N2O3 B7586866 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid

Cat. No.: B7586866
M. Wt: 248.28 g/mol
InChI Key: QUZYAFQPJQSVRD-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of piperidinones, while reduction can yield piperidinols .

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, modulating their activity. For instance, some piperidine-based compounds act as inhibitors of neurotransmitter transporters, affecting the levels of neurotransmitters in the brain and thereby influencing neurological functions .

Comparison with Similar Compounds

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as 1-(2-Aminoethyl)piperidine-3-carboxylic acid and various substituted piperidines. These compounds share a common piperidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(4-aminobenzoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8,14H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZYAFQPJQSVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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